molecular formula C12H8BrNO3 B1266811 1-Bromo-4-(4-nitrophenoxy)benzene CAS No. 21969-04-0

1-Bromo-4-(4-nitrophenoxy)benzene

Cat. No. B1266811
CAS RN: 21969-04-0
M. Wt: 294.1 g/mol
InChI Key: MGYQHRSVAWPHIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Bromo-4-(4-nitrophenoxy)benzene often involves nucleophilic aromatic substitution reactions where a bromine atom in a bromo-nitro compound is replaced by other groups to achieve the desired product. For instance, nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile led to the synthesis of related compounds through the replacement of the bromine atom with various nucleophiles, showcasing the synthetic versatility of bromo-nitro compounds (Znoiko, Maizlish, Shaposhnikov, Abramov, & Voron’ko, 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-Bromo-4-(4-nitrophenoxy)benzene reveals the impact of intramolecular interactions on their conformations. For example, the crystal structure of a related compound was determined to understand the effect of nitro substituents on molecular conformation, highlighting how these groups influence the overall geometry and stability of the molecule (Gopal, Chandler, & Robertson, 1980).

Chemical Reactions and Properties

Chemical reactions involving 1-Bromo-4-(4-nitrophenoxy)benzene and its analogs are characterized by their ability to undergo various transformations, including nitration and nucleophilic substitution. The reactivity of such compounds under different conditions can lead to a wide array of products, showcasing the chemical versatility of bromo-nitro aromatic compounds. A study on the nitration and hydroxylation of benzene derivatives in the presence of nitrite/nitrous acid in aqueous solution highlighted the formation of nitrophenols and other derivatives, illustrating the chemical behavior of similar compounds in reactive environments (Vione, Maurino, Minero, Lucchiari, & Pelizzetti, 2004).

Scientific Research Applications

Nitration and Substitution Reactions

1-Bromo-4-(4-nitrophenoxy)benzene and its derivatives are often involved in nitration reactions, which are critical in synthesizing various nitro derivatives. A study demonstrated that chloro- and bromo-benzenes, when reacted with nitrogen dioxide in the presence of ozone, yielded nitro derivatives with high ortho-selectivity, indicating a preference for substitution ortho to the halogen substituent (Suzuki & Mori, 1994).

Synthesis of Bisphenols

X-ray Crystallography Studies

In structural chemistry, derivatives of 1-Bromo-4-(4-nitrophenoxy)benzene have been used to study intramolecular interactions. For example, the structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene was determined using X-ray diffraction to understand the effect of such interactions in nitro substituents (Gopal, Chandler, & Robertson, 1980).

Novel Synthesis Methods

Researchers have explored novel methods for synthesizing derivatives of this compound, which can be used in various industrial applications. For instance, a method for synthesizing 2-bromo-4-nitrophenol was developed, indicating potential for large-scale commercial production (Li Zi-ying, 2008).

Antidyslipidemic Activity

In the pharmaceutical sector, some derivatives of 1-Bromo-4-(4-nitrophenoxy)benzene, like 2-Methyl-2-(4-nitrophenoxy)propanoic acid, have been studied for their antidyslipidemic activity. This compound was synthesized and linked into centrosymmetric dimers, showing potential medicinal properties (Navarrete-Vázquez et al., 2008).

DNA Binding Studies

Derivatives of this compound have been investigated for their DNA binding properties. The dinitro compound, 1,4-bis((4-nitrophenoxy)methyl)benzene, and its amino-analogue were found to be strong DNA binders and replication quenchers, which is significant for genetic studies and potential therapeutic applications (Haider et al., 2011).

Safety And Hazards

“1-Bromo-4-(4-nitrophenoxy)benzene” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(4-bromophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYQHRSVAWPHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291814
Record name 1-bromo-4-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-nitrophenoxy)benzene

CAS RN

21969-04-0
Record name 21969-04-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Tajbakhsh, A Ramezani, M Qandalee, M Falahati… - AppliedChem, 2021 - mdpi.com
Cross-coupling reactions leading to carbon–heteroatom bonds yield compounds that attract substantial interest due to their role as structural units in many synthetic protocols for …
Number of citations: 2 www.mdpi.com
H Keipour, A Hosseini, A Afsari… - Canadian Journal of …, 2016 - cdnsciencepub.com
CsF/clinoptilolite was found to be an efficient solid base catalyst for both S N Ar and Ullmann ether reactions. A general and efficient one-step procedure was developed for the …
Number of citations: 17 cdnsciencepub.com
VY Orlov, AS Lyutkin, EM Volkov, MB Kuzhin - Russian Journal of General …, 2017 - Springer
The formation of diphenyl ether derivatives during interaction of 4-nitrochlorobenzene and substituted phenols in a heterogeneous system [DMF in the presence of potassium carbonate …
Number of citations: 2 link.springer.com

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